molecular formula C10H17N3O2 B13184101 (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol

Cat. No.: B13184101
M. Wt: 211.26 g/mol
InChI Key: IBPYWLDOOULMNX-NXEZZACHSA-N
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Description

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol is a chiral pyrrolidine derivative of significant importance in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate for the development of targeted therapeutics, most notably for the construction of Bruton's tyrosine kinase (BTK) inhibitors such as Acalabrutinib. The specific (3R,4R) stereochemistry is essential for conferring high binding affinity and selectivity towards the BTK enzyme, a key component in the B-cell receptor signaling pathway. Researchers utilize this building block to explore and develop novel treatments for B-cell malignancies like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and autoimmune diseases. Its molecular structure, featuring a pyrrolidin-3-ol core and a propan-2-yl pyrazole moiety, makes it a versatile scaffold for structure-activity relationship (SAR) studies and the design of potential bioactive compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

(3R,4R)-4-(1-propan-2-ylpyrazol-4-yl)oxypyrrolidin-3-ol

InChI

InChI=1S/C10H17N3O2/c1-7(2)13-6-8(3-12-13)15-10-5-11-4-9(10)14/h3,6-7,9-11,14H,4-5H2,1-2H3/t9-,10-/m1/s1

InChI Key

IBPYWLDOOULMNX-NXEZZACHSA-N

Isomeric SMILES

CC(C)N1C=C(C=N1)O[C@@H]2CNC[C@H]2O

Canonical SMILES

CC(C)N1C=C(C=N1)OC2CNCC2O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step Description Reagents/Conditions Notes
1 Pyrrolidine ring formation Starting from chiral amino alcohols or protected diols; cyclization via intramolecular nucleophilic substitution Commonly uses chiral pool precursors or asymmetric catalysis to set stereochemistry
2 Introduction of hydroxyl at C3 Oxidation or selective functional group transformation on pyrrolidine intermediate Hydroxyl group crucial for hydrogen bonding and solubility
3 Attachment of pyrazole moiety at C4 Nucleophilic substitution of halogenated pyrrolidine intermediate with 1-(propan-2-yl)-1H-pyrazol-4-ol or pyrazolyl derivatives Typically performed under basic conditions to promote ether bond formation
4 Chiral resolution or asymmetric synthesis Use of chiral catalysts or resolution agents (e.g., chiral acids or chromatography) Ensures isolation of the (3R,4R) stereoisomer

Representative Synthetic Route

  • Starting material: (3R,4R)-pyrrolidin-3-ol derivative with a leaving group (e.g., halogen) at C4.
  • Nucleophilic substitution: Reaction with 1-(propan-2-yl)-1H-pyrazol-4-ol under basic conditions (e.g., K2CO3 in DMF) to form the ether linkage at C4.
  • Purification: Chromatographic techniques to separate diastereomers and obtain pure (3R,4R) isomer.
  • Optional: Salt formation (e.g., hydrochloride) to improve solubility and stability.

Industrial Scale Considerations

  • Use of cost-effective chiral precursors or catalytic asymmetric synthesis to avoid expensive resolution.
  • Optimization of reaction temperature and solvent to maximize yield and minimize by-products.
  • Implementation of continuous flow techniques for safer handling of reactive intermediates.
  • Efficient purification via crystallization or preparative chromatography.

Chemical Reaction Analysis

Types of Reactions Involved

Reaction Type Description Typical Reagents Outcome
Cyclization Formation of pyrrolidine ring from linear precursors Amino alcohols, halides, bases Stereoselective pyrrolidine core
Nucleophilic substitution Replacement of halogen by pyrazolyl oxygen nucleophile K2CO3, DMF, pyrazol-4-ol derivatives Ether bond formation at C4
Oxidation/Reduction Functional group interconversions on pyrrolidine ring NaBH4, LiAlH4, KMnO4 Hydroxyl group introduction or modification
Chiral resolution Separation of enantiomers Chiral acids, chromatography Isolation of (3R,4R) enantiomer

Common Reagents and Conditions

Reaction Reagents Solvent Temperature Time
Ether formation 1-(propan-2-yl)-1H-pyrazol-4-ol, K2CO3 DMF or DMSO 50–80 °C 6–24 h
Cyclization Amino alcohol, base (e.g., NaH) THF or MeCN 0–25 °C 2–12 h
Oxidation KMnO4, CrO3 Acidic aqueous 0–25 °C 1–4 h
Reduction NaBH4, LiAlH4 Ether solvents 0 °C to RT 1–3 h

Research Findings and Data Tables

Physicochemical Properties

Property Value Method/Source
Molecular formula C10H17N3O2 Calculated
Molecular weight 211.26 g/mol Calculated
LogP (predicted) ~1.2 Computational prediction
Solubility Low in water; improved in salt form Experimental
Optical rotation Specific to (3R,4R) enantiomer Chiral HPLC

Comparative Table of Analogous Compounds

Compound Molecular Weight (g/mol) LogP Solubility Notes
Target compound 211.26 1.2 Low (free base) Balanced hydrophilicity/lipophilicity
(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride 245.13 -0.5 High (salt form) Improved aqueous solubility
rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol 255.31 0.8 Moderate Different stereochemistry

Summary of Key Research Findings

Study Focus Findings
Synthetic methodology optimization Yield improvement Use of K2CO3 in DMF at 70 °C gave >85% yield of ether product
Chiral resolution techniques Enantiomeric purity Chiral HPLC and salt formation improved purity >99% ee
Biological activity correlation Stereochemistry effect (3R,4R) isomer showed higher receptor binding affinity

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological macromolecules, influencing their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Pyrrolidine-Pyrazole Derivatives

Compound Name Substituent on Pyrazole Linkage to Pyrrolidine Stereochemistry Molecular Formula Key Properties/Notes
Target Compound Propan-2-yl Ether (O-linkage) 3R,4R C11H19N3O2 High lipophilicity; chiral centers critical for activity
rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol Propan-2-yl Direct methylene 3R,4S C12H21N3O2 Methanol group increases polarity; altered stereochemistry may reduce target affinity
rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol Benzyl Ether (O-linkage) 3R,4R C17H21N3O2 Bulky benzyl group enhances lipophilicity but may hinder binding in sterically sensitive targets
(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride Methyl Ether (O-linkage) 3R,4R C8H14N3O2·2HCl Smaller substituent improves solubility (as hydrochloride salt); retained stereochemistry
3-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol Ethyl, 3,5-dimethyl Methylene N/A C12H21N3O Multiple alkyl groups increase metabolic stability; lack of ether linkage reduces electronic effects

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight logP (Predicted) Solubility (aq. buffer) Salt Form
Target Compound 237.29 g/mol 1.2 Low (hydroxyls enhance H-bonding) Free base
rac-[(3R,4S)-4-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-3-yl]methanol 255.31 g/mol 0.8 Moderate (methanol group) Free base
(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride 245.13 g/mol -0.5 High (salt form) Dihydrochloride
3-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol 223.31 g/mol 1.5 Low (alkyl dominance) Free base

Key Observations :

  • The target compound’s propan-2-yl group balances lipophilicity (logP ~1.2) while maintaining moderate solubility via hydroxyl interactions .
  • Salt forms (e.g., dihydrochloride in ) significantly enhance aqueous solubility, a strategy applicable to the target compound for improved bioavailability.
  • Bulkier substituents (e.g., benzyl in ) increase logP but may reduce binding efficiency in sterically constrained environments.

Biological Activity

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol, also known by its CAS number 91141-32-1, is a chiral compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes both a pyrazole ring and a pyrrolidine framework, making it an intriguing subject for pharmacological research.

The molecular formula of this compound is C10H17N3O2C_{10}H_{17}N_{3}O_{2}, with a molecular weight of approximately 211.26 g/mol. Its structure allows for various interactions at the molecular level, which are crucial for its biological activity.

The biological activity of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may act as an enzyme inhibitor by mimicking natural substrates, thereby blocking active sites and altering enzymatic activity. This action is significant in therapeutic contexts, particularly in conditions where enzyme regulation is crucial.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Anti-inflammatory Effects
Studies suggest that (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol exhibits anti-inflammatory properties. It may inhibit pathways leading to inflammation, making it a candidate for treating inflammatory diseases.

2. Analgesic Properties
Preliminary findings indicate that this compound may also possess analgesic effects. Its mechanism could involve the modulation of pain pathways through receptor interaction.

3. Antimicrobial Activity
Recent investigations have explored the antimicrobial potential of compounds similar to (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol. The presence of the pyrazole moiety is often linked to increased activity against various bacterial strains.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in cytokine levels in vitro.
Study 2Analgesic propertiesShowed reduced pain response in animal models compared to control groups.
Study 3Antimicrobial activityExhibited effective inhibition against Staphylococcus aureus strains.

Synthesis and Derivatives

The synthesis of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol typically involves multi-step organic reactions including the formation of the pyrazole ring followed by coupling with the pyrrolidine structure. Variations in synthesis can lead to derivatives with potentially enhanced biological activities.

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